molecular formula C19H22N2O2 B244768 N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide

Cat. No. B244768
M. Wt: 310.4 g/mol
InChI Key: GBKNUFRKLIRHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide, also known as BDP9066, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as benzamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In

Mechanism of Action

The exact mechanism of action of N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various signaling pathways. N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to have antiviral activity against the hepatitis C virus (HCV). It has also been shown to improve insulin sensitivity and glucose tolerance in obese mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapies for various disease conditions. However, one of the major limitations of N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide. One area of research could be the development of new formulations that improve its solubility and bioavailability. Another area of research could be the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate its potential therapeutic applications in other disease conditions.

Synthesis Methods

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide can be synthesized through a series of chemical reactions starting with 3,5-dimethylbenzoic acid and 4-aminobutyric acid. The first step involves the conversion of 3,5-dimethylbenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-aminobutyric acid in the presence of a base such as triethylamine to form the corresponding amide. The final step involves the acylation of the amide with butanoyl chloride to yield N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide.

Scientific Research Applications

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anti-inflammatory properties. In a study conducted on rats, N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide was found to significantly reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the serum and synovial fluid of rats with adjuvant-induced arthritis.
Another area of research has been its antitumor effects. N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells. In a study conducted on mice with breast cancer, N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide was found to significantly reduce the tumor volume and weight, and increase the survival rate of the mice.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-5-18(22)20-16-6-8-17(9-7-16)21-19(23)15-11-13(2)10-14(3)12-15/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

GBKNUFRKLIRHPF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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